![molecular formula C21H17F2N5O B263875 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B263875.png)
7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a chemical compound that has been synthesized and researched for its potential applications in the field of medicine. This compound has gained attention due to its unique chemical structure and potential therapeutic properties. In
作用机制
The mechanism of action of 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle progression, and the NF-κB signaling pathway, which is involved in inflammation. It has also been shown to inhibit the activity of the NS5B polymerase, which is involved in the replication of hepatitis C virus.
Biochemical and Physiological Effects
7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines and inhibit viral replication. In vivo studies have shown that this compound can inhibit tumor growth in animal models of breast and lung cancer.
实验室实验的优点和局限性
One advantage of using 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer, inflammation, and viral infections. Additionally, its unique chemical structure and mechanism of action make it a valuable tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
未来方向
There are several future directions for the research and development of 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and viral infections. This could involve conducting preclinical and clinical trials to evaluate its safety and efficacy in humans. Another direction is to explore its potential as a tool for studying various biological processes, such as cell cycle progression and viral replication. Additionally, further research could be conducted to optimize the synthesis method and improve the purity and yield of the final compound.
合成方法
The synthesis of 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves the reaction of 4-methyl-1H-pyrazolo[5,1-c][1,2,4]triazin-7-amine with 4-fluorobenzoyl chloride and 8-bromo-1-octene in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
科学研究应用
7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has been researched for its potential applications in the field of medicine. Specifically, it has been studied for its anticancer, anti-inflammatory, and antiviral properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been studied for its potential antiviral properties against HIV and hepatitis C virus.
属性
分子式 |
C21H17F2N5O |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H17F2N5O/c1-3-17-18(13-4-6-14(22)7-5-13)20-26-25-19(12(2)28(20)27-17)21(29)24-16-10-8-15(23)9-11-16/h4-11H,3H2,1-2H3,(H,24,29) |
InChI 键 |
QHJWGZBSCSOTIB-UHFFFAOYSA-N |
SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F)C |
规范 SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
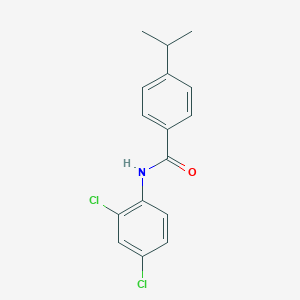
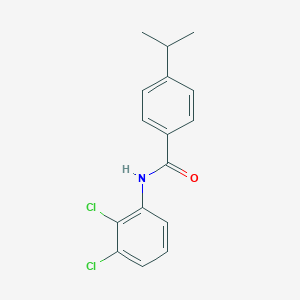
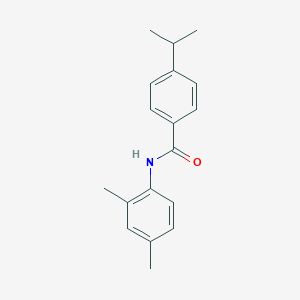


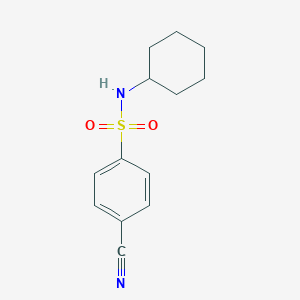

![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)
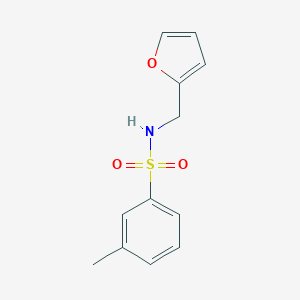



![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)